

Comparative Analysis of Anemonia viridis Toxin II (Atx II) from Various Suppliers

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Compound of Interest

Compound Name: Atx II

Cat. No.: B3026492

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Anemonia viridis toxin II (**Atx II**), a potent neurotoxin isolated from the sea anemone Anemonia viridis, is a critical tool for studying the function and pharmacology of voltage-gated sodium channels (NaVs).[1][2] By selectively inhibiting the inactivation of these channels, **Atx II** prolongs sodium influx, leading to membrane depolarization and increased excitability.[3] This makes it an invaluable reagent in neuroscience, pharmacology, and toxicology research. However, the purity, activity, and consistency of **Atx II** can vary between suppliers, potentially impacting experimental outcomes and data reproducibility. This guide provides a framework for comparing **Atx II** from different commercial sources.

Key Performance Indicators for Atx II Comparison

A thorough comparison of **Atx II** from various suppliers should focus on several key performance indicators. Due to the lack of publicly available direct comparative studies, the following table presents a template with hypothetical data to illustrate expected performance parameters. Researchers are encouraged to perform these assessments in their own laboratories.

Parameter	Supplier A	Supplier B	Supplier C	Ideal Specification
Purity (by HPLC)	>95%	>98%	>95%	≥98%
Molecular Mass (by MS)	4935.5 ± 0.5 Da	4935.4 ± 0.5 Da	4935.6 ± 0.5 Da	4935.4 Da (Average)
Specific Activity (EC50 on NaV1.5)	15 nM	10 nM	18 nM	<10 nM
Lot-to-Lot Consistency (CV of EC50)	<15%	<10%	<20%	<10%
Supplied Form	Lyophilized Powder	Lyophilized Powder	Lyophilized Powder	Lyophilized Powder
Certificate of Analysis Provided	Yes	Yes	Yes	Yes

Experimental Protocols for Quality Assessment

To ensure the reliability of experimental results, it is crucial to independently verify the quality of **Atx II** from any supplier. The following are detailed protocols for key experiments.

Purity and Identity Verification by HPLC-MS

Objective: To determine the purity of the **Atx II** peptide and confirm its molecular identity.

Methodology:

- Sample Preparation: Reconstitute lyophilized **Atx II** from each supplier in ultrapure water to a final concentration of 1 mg/mL.
- HPLC Separation:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 μm).

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 214 nm and 280 nm.
- Mass Spectrometry (MS) Analysis:
 - Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.
 - Acquire mass spectra in the positive ion mode over a mass-to-charge (m/z) range of 500-2000.
 - Deconvolute the resulting spectra to determine the molecular mass of the peptide.
- Data Analysis:
 - Calculate purity by integrating the peak area of the main **Atx II** peak and expressing it as a percentage of the total peak area.
 - Compare the experimentally determined molecular mass to the theoretical mass of **Atx II** (approximately 4935.4 Da).

Functional Activity Assessment by Electrophysiology

Objective: To determine the specific activity of **Atx II** by measuring its effect on voltage-gated sodium channels expressed in a heterologous system.

Methodology:

- Cell Culture and Transfection:
 - Culture a suitable cell line (e.g., HEK293 cells) stably or transiently expressing a specific sodium channel subtype (e.g., NaV1.5).

- Maintain cells in appropriate culture medium and conditions.
- Patch-Clamp Recording:
 - Use the whole-cell patch-clamp technique to record sodium currents.
 - External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
 - Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2).
 - Voltage Protocol: From a holding potential of -120 mV, apply a depolarizing pulse to 0 mV for 50 ms to elicit sodium currents.
- **Atx II** Application:
 - Prepare a stock solution of **Atx II** in the external solution.
 - Apply increasing concentrations of **Atx II** (e.g., 1 nM to 1 μM) to the cells via a perfusion system.
 - Record the effect of each concentration on the sodium current, specifically the slowing of the inactivation phase.
- Data Analysis:
 - Measure the late or persistent sodium current induced by **Atx II**.
 - Plot the concentration-response curve and calculate the EC₅₀ value (the concentration at which 50% of the maximal effect is observed).

Lot-to-Lot Consistency Evaluation

Objective: To assess the reproducibility of **Atx II** activity across different manufacturing batches.

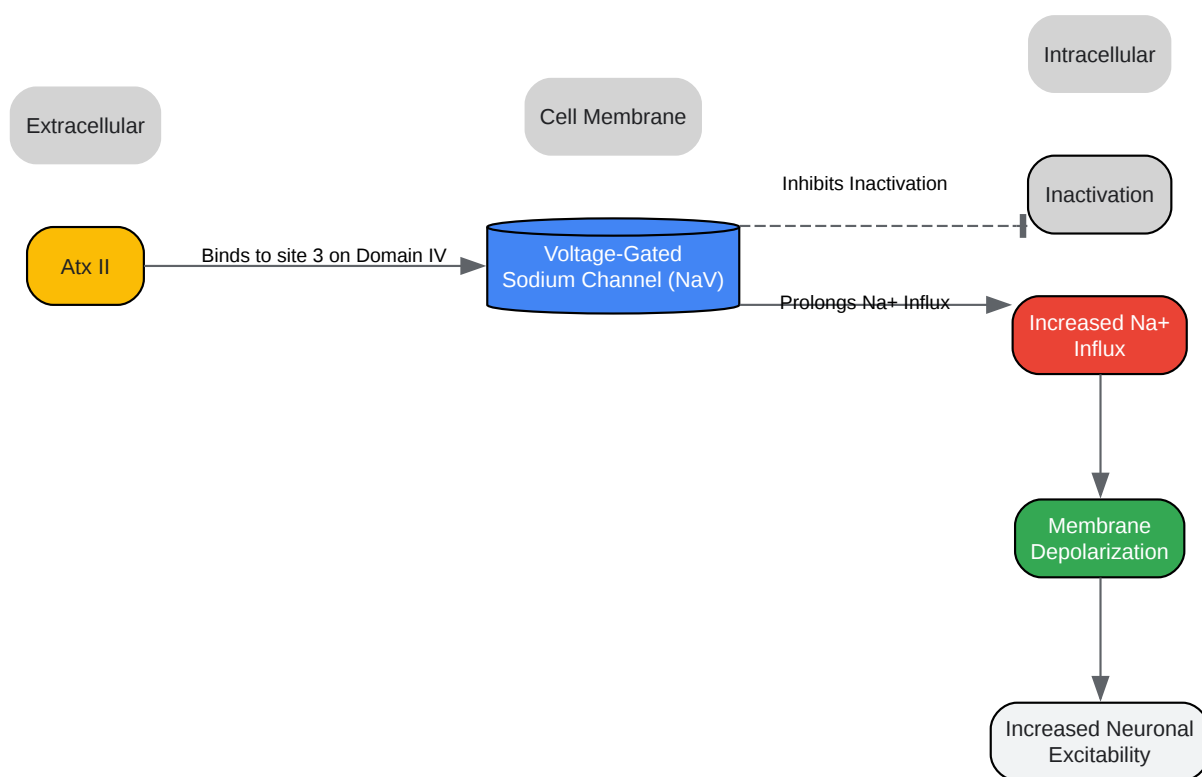
Methodology:

- Obtain at least three different lots of **Atx II** from the same supplier.

- Perform the electrophysiology-based functional activity assay (as described above) for each lot.
- Calculate the EC50 value for each lot.
- Determine the coefficient of variation (CV) for the EC50 values across the different lots. A lower CV indicates higher consistency.

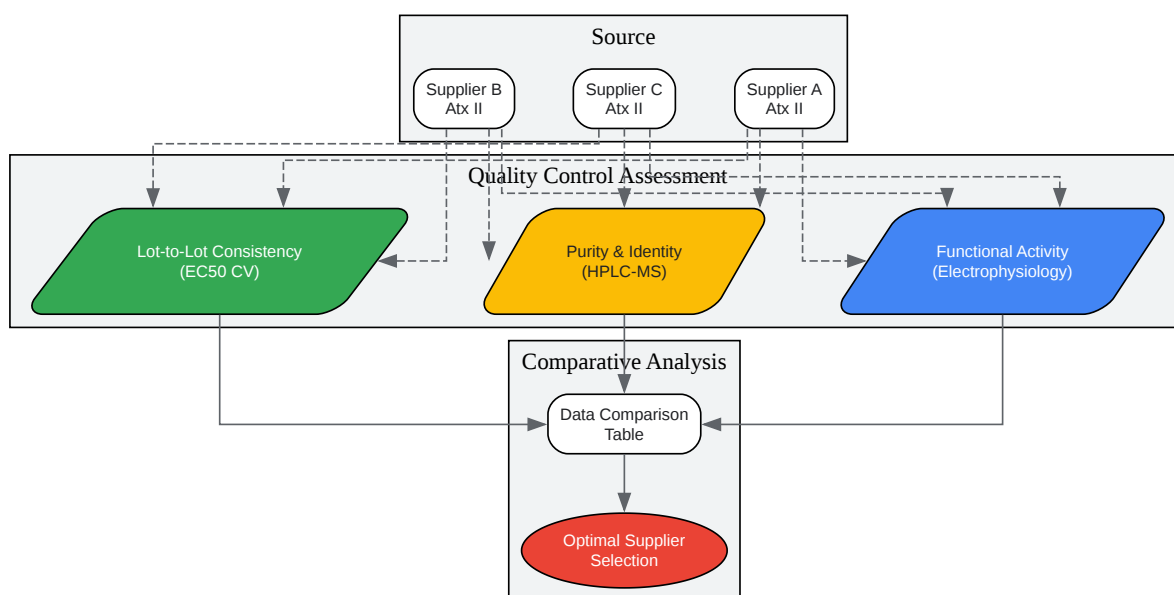
Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach for comparing **Atx II**, the following diagrams are provided.



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Caption: Mechanism of action of **Atx II** on voltage-gated sodium channels.



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Caption: Experimental workflow for the comparative analysis of **Atx II** from different suppliers.

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References

- 1. The Anemonia viridis Venom: Coupling Biochemical Purification and RNA-Seq for Translational Research - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

- 2. The Anemonia viridis Venom: Coupling Biochemical Purification and RNA-Seq for Translational Research [pubmed.ncbi.nlm.nih.gov]
- 3. ATX-II - Wikipedia [en.wikipedia.org]
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